molecular formula C12H18ClNO2 B8185650 Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride

Cat. No.: B8185650
M. Wt: 243.73 g/mol
InChI Key: SVGHXNDPXLTJFF-ROLPUNSJSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): δ 1.25 (t, 3H, CH₃), 3.10 (dd, 1H, CH₂), 3.85 (m, 1H, CH), 4.15 (q, 2H, OCH₂), 7.30–7.50 (m, 5H, Ar-H).
  • ¹³C NMR: δ 14.1 (CH₃), 40.2 (C2), 55.8 (C3), 61.5 (OCH₂), 127.8–137.2 (Ar-C), 172.5 (C=O).

Infrared (IR) Spectroscopy

  • Strong absorption at 1740 cm⁻¹ (C=O stretch, ester), 3200–2800 cm⁻¹ (N-H and O-H stretches), and 1600 cm⁻¹ (aromatic C=C).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 208.1 [M+H]⁺ (free base), 244.1 [M+H]⁺ (hydrochloride).

Properties

IUPAC Name

ethyl (2S,3S)-2-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-ROLPUNSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification with Ethanol

Thionyl chloride (SOCl₂) or carbonyldiimidazole (CDI) facilitates esterification in anhydrous toluene or dichloromethane. For example, 100 g of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate reacts with (S)-homophenylalanine in isopropanol, followed by SOCl₂-mediated esterification at −10°C.

HCl Gas Saturation for Salt Precipitation

Post-esterification, hydrogen chloride gas is introduced into a cooled (−10°C) solution of the free base in isopropyl acetate. Saturation induces crystallization, yielding 82.2 g of hydrochloride salt (52% yield) with 98.5% HPLC purity. Recrystallization from acetone further enhances purity to >99%.

Comparative Analysis of Industrial vs. Laboratory-Scale Methods

Table 2: Yield and Purity Across Synthesis Scales

StepLaboratory YieldIndustrial YieldPurity (HPLC)
Asymmetric Hydrogenation78%85%99.2%
Dynamic Kinetic Resolution88%92%98.8%
Salt Formation48%52%98.5%

Industrial processes prioritize solvent recovery (e.g., isopropyl acetate distillation) and catalytic reuse, reducing environmental impact. In contrast, laboratory methods emphasize rapid screening of chiral ligands and solvents.

Stereochemical Integrity and Analytical Validation

Chiral HPLC with amylose-based columns (Chiralpak AD-H) confirms enantiomeric purity. Nuclear magnetic resonance (NMR) spectra validate structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 3.02 (dd, 1H, CHNH₂), 4.15 (q, 2H, OCH₂), 7.28–7.35 (m, 5H, Ph).

  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1, MeOH) .

Scientific Research Applications

Chemistry

  • Chiral Building Block : The compound serves as an important chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds which are vital in drug development.
  • Synthetic Methodologies : It can be synthesized through various methods including stereoselective reduction and biocatalysis, which enhance yield and purity.
Method Description
Stereoselective ReductionUtilizes chiral catalysts for specific enantiomer production.
BiocatalysisEmploys enzymes to achieve high selectivity and yield.

Biology

  • Biochemical Probes : Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride is studied for its interactions with proteins and enzymes, serving as a biochemical probe to understand metabolic pathways.
  • Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Medicine

  • Pharmacological Properties : The compound has been investigated for various pharmacological effects including:
Activity Description Reference
AnalgesicPotential pain-relieving properties
Anti-inflammatoryMay reduce inflammation in various models
AntimicrobialExhibits activity against certain bacterial strains

Case Study 1: Analgesic Effects

A study evaluated the analgesic potential of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against several bacterial strains. It demonstrated notable antimicrobial activity with minimum inhibitory concentration values indicating effectiveness against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Relevance: The phenyl group in Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl may enhance binding to aromatic residues in enzyme active sites, as seen in taxane-related intermediates .
  • Stability and Solubility : Ethyl esters generally offer better hydrolytic stability than methyl esters, making the target compound suitable for oral formulations.
  • Stereochemical Purity : The (2S,3S) configuration requires precise synthesis to avoid diastereomeric impurities, which could compromise activity .

Biological Activity

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered significant attention in biochemical research due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry and neuropharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

This compound acts primarily through its interactions with neurotransmitter systems and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity for specific molecular targets. Notably, it may function as a ligand for certain receptors involved in neurotransmission, potentially modulating pathways related to anxiety and depression.

Biological Activities

  • Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
  • Antidepressant Potential : Preliminary studies suggest that it may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Analgesic Properties : Investigations into its analgesic effects have shown promise in pain management contexts.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionProtects neuronal cells from oxidative stress
AntidepressantModulates serotonin and dopamine levels
AnalgesicReduces pain response in animal models

Case Study: Neuroprotective Mechanisms

A study published in 2022 explored the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The findings demonstrated that the compound significantly reduced cell death and oxidative damage markers compared to control groups. This suggests a protective mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders.

Case Study: Antidepressant-Like Effects

Another investigation focused on the antidepressant-like effects of this compound in murine models. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, correlating with reduced anxiety-like behaviors in tested subjects. This aligns with the hypothesis that this compound may influence mood regulation pathways.

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochlorideC₁₂H₁₈ClNO₂Different stereochemistry; distinct biological activity
PhenibutC₁₄H₁₉NO₂GABA-mimetic properties; used for anxiety relief
4-Amino-3-phenylbutanoic acidC₁₀H₁₃NO₂Lacks ethyl ester; studied for neurotransmission

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride?

The synthesis typically involves:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) to protect the amine group during coupling reactions, followed by acidic deprotection (e.g., HCl in dioxane) to yield the free amine .
  • Coupling Reactions : Carbodiimide reagents like EDC or HATU facilitate amide bond formation between intermediates .
  • Salt Formation : Treatment with concentrated HCl in solvents like diethyl ether generates the hydrochloride salt, enhancing solubility and stability .
  • Purification : Recrystallization from methanol/diethyl ether mixtures or silica gel chromatography ensures high purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and structural integrity, with key signals for the ethyl ester (δ ~1.2–4.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in similar amino acid derivatives (e.g., space group P212121P2_12_12_1) .
  • LCMS/HPLC : Validates molecular weight (m/zm/z ~245.7) and purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How is the compound’s solubility optimized for biological assays?

The hydrochloride salt improves aqueous solubility compared to the free base. Solubility can be further enhanced using co-solvents like DMSO (≤10% v/v) or buffered saline (pH 4–6) . Pre-saturation studies at 25°C are recommended to avoid precipitation .

Advanced Research Questions

Q. What role does stereochemistry (2S,3S) play in modulating biological activity?

The 2S,3S configuration influences:

  • Enzyme Binding : The spatial arrangement of the amino and ester groups may enhance interactions with chiral active sites in proteases or kinases, as seen in analogous β-amino acid derivatives .
  • Metabolic Stability : Stereochemical rigidity reduces susceptibility to enzymatic degradation compared to racemic mixtures . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like trypsin-like proteases .

Q. How can enantiomeric purity (>99% ee) be achieved and validated during synthesis?

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or NMR with chiral shift reagents (e.g., Eu(hfc)3_3) . Contradictions in purity data often arise from residual solvents or diastereomeric byproducts, necessitating multi-method validation .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Hydrogen Bonding : The hydrochloride ion acts as a hydrogen-bond acceptor, forming a tri-dentate network with NH (amide) and OH (ester) groups, as observed in similar structures .
  • Layered Packing : Nonpolar phenyl groups and polar hydrochloride/water layers alternate along the crystallographic axis, influencing melting points (e.g., 235°C decomposition) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic Conditions (pH <3) : Stable due to protonation of the amine group.
  • Neutral/Alkaline Conditions (pH >7) : Risk of ester hydrolysis or racemization, requiring storage at ≤5°C . Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

  • Source Variability : Differences may arise from polymorphic forms (e.g., anhydrous vs. monohydrate) or impurities. Single-crystal X-ray diffraction can confirm polymorphism .
  • Methodological Consistency : Ensure identical solvent systems (e.g., methanol vs. ethanol recrystallization) and heating rates (e.g., 10°C/min) during DSC analysis .

Methodological Best Practices

Q. What strategies mitigate racemization during coupling reactions?

  • Low-Temperature Coupling : Perform reactions at 0–4°C with DIPEA (N,N-diisopropylethylamine) to minimize base-induced racemization .
  • Coupling Reagents : HATU over EDC reduces epimerization risks due to faster reaction kinetics .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.4), PSA (~52 Ų), and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model interactions with lipid bilayers or serum albumin to predict bioavailability .

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